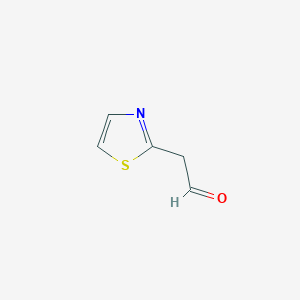

2-Thiazoleacetaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Thiazoleacetaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring The presence of these heteroatoms imparts unique chemical properties to thiazoles, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazoleacetaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of chloroacetaldehyde with thioformamide under acidic conditions can yield this compound. Another method involves the use of Lawesson’s reagent to convert α-amido-β-ketoesters into thiazoles, followed by selective oxidation to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with minimal impurities.

化学反応の分析

Types of Reactions: 2-Thiazoleacetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-donating effect of the sulfur atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups under acidic or basic conditions.

Major Products Formed:

Oxidation: 2-Thiazoleacetic acid.

Reduction: 2-Thiazoleethanol.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry Applications

2-Thiazoleacetaldehyde serves as a versatile building block in the synthesis of various bioactive compounds. Its derivatives have shown significant potential in treating cancer, infectious diseases, and other health conditions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including those derived from this compound. For instance, compounds synthesized from this aldehyde demonstrated potent antiproliferative effects against several human cancer cell lines. Notably, derivatives with specific substitutions exhibited IC50 values ranging from 10–30 µM against cancer types such as hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound Derivative A | HepG2 | 10 | Induction of apoptosis |

| This compound Derivative B | MCF-7 | 15 | CDK2 inhibition |

| This compound Derivative C | HCT-116 | 20 | Cell cycle arrest at G2/M phase |

Antimicrobial Properties

Compounds derived from this compound have shown promising antimicrobial activity against various pathogens. For example, thiazole derivatives were tested against Staphylococcus aureus and Candida albicans, exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Pathogen | MIC (µg/mL) | Comparison to Standard |

|---|---|---|---|

| Derivative D | Staphylococcus aureus | 4.5 | Equivalent to Vancomycin |

| Derivative E | Candida albicans | 5.0 | Equivalent to Ketoconazole |

Agricultural Applications

The potential use of thiazole derivatives in agriculture is also noteworthy. Research indicates that these compounds can act as effective fungicides and herbicides, contributing to pest management strategies.

Fungicidal Activity

Thiazoles have been evaluated for their efficacy against various fungal pathogens affecting crops. Studies show that certain thiazole derivatives significantly inhibit the growth of fungi such as Fusarium and Botrytis, thereby protecting crops from disease .

Table 3: Fungicidal Activity of Thiazole Derivatives

| Compound | Fungal Pathogen | Inhibition Rate (%) |

|---|---|---|

| Derivative F | Fusarium oxysporum | 85 |

| Derivative G | Botrytis cinerea | 90 |

Materials Science Applications

In materials science, thiazole derivatives are being explored for their potential use in developing novel materials with specific properties.

Conductive Polymers

Research has indicated that incorporating thiazole units into polymer matrices can enhance their electrical conductivity and thermal stability. These materials are being investigated for applications in organic electronics and sensors .

Table 4: Properties of Thiazole-Modified Polymers

| Polymer Type | Conductivity (S/cm) | Thermal Stability (°C) |

|---|---|---|

| Thiazole Polymer A | 0.05 | 250 |

| Thiazole Polymer B | 0.10 | 300 |

Case Study 1: Anticancer Drug Development

A study focused on synthesizing a series of thiazole-based compounds derived from this compound demonstrated significant anticancer activity against multiple cell lines. The research involved structure-activity relationship studies that identified key functional groups responsible for enhanced activity .

Case Study 2: Agricultural Innovation

In agricultural research, a derivative of thiazole was tested as a fungicide against Botrytis cinerea. The compound showed over 90% inhibition of fungal growth in vitro, leading to further field trials aimed at assessing its effectiveness under real-world conditions .

作用機序

The mechanism of action of 2-Thiazoleacetaldehyde is primarily related to its ability to interact with biological molecules through its reactive aldehyde group and thiazole ring. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

類似化合物との比較

Thiazole: The parent compound of the thiazole family, lacking the aldehyde group.

2-Thiazoleacetic acid: An oxidized form of 2-Thiazoleacetaldehyde with a carboxylic acid group.

2-Thiazoleethanol: A reduced form of this compound with an alcohol group.

Comparison: this compound is unique due to the presence of the aldehyde functional group, which imparts higher reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and enhances its potential biological activity. In contrast, thiazole itself is less reactive but serves as a fundamental scaffold for various derivatives. 2-Thiazoleacetic acid and 2-Thiazoleethanol, while structurally related, exhibit different chemical properties and reactivities due to their respective functional groups.

生物活性

2-Thiazoleacetaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound, characterized by its thiazole ring structure, is a potent precursor for synthesizing various derivatives with enhanced biological activities. The thiazole moiety contributes to the compound's reactivity and interaction with biological targets.

Anticancer Activity

Mechanisms of Action

Research indicates that thiazole derivatives, including this compound, exhibit notable anticancer properties through several mechanisms:

- Inhibition of Kinases : Thiazole derivatives have been shown to suppress critical kinases involved in cancer progression, such as JAK2, EGFR, VEGFR, and BRAF. These kinases play pivotal roles in cell signaling pathways that regulate cell growth and survival .

- Cytotoxicity : In vitro studies have demonstrated that compounds containing thiazole rings can induce cytotoxic effects in various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (hepatocellular carcinoma) cells. For instance, certain thiazole derivatives exhibited IC50 values as low as 10.8 µM against SKNMC neuroblastoma cells .

Case Studies

- Thiazole Derivatives Against Cancer Cell Lines : A study synthesized new thiazole derivatives and evaluated their anticancer activity against MCF-7 and HepG-2 cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity .

- Comparative Analysis : A comparative study highlighted that thiazole derivatives showed better activity than standard drugs like Trolox in antioxidant assays, indicating their potential dual role as both anticancer and antioxidant agents .

Antimicrobial Activity

Antitubercular Properties

Recent investigations into the antimicrobial properties of this compound have focused on its efficacy against Mycobacterium tuberculosis. A series of acetylene-containing thiazole derivatives were synthesized and tested against the H37Rv strain of M. tuberculosis. Notably:

- Minimum Inhibitory Concentration (MIC) : Eight compounds demonstrated promising antimycobacterial activity with MIC values ranging from 50 μg/ml to 100 μg/ml .

- Non-Toxicity : Cytotoxicity studies revealed that these compounds were non-toxic to human embryonic kidney cells, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by structural modifications:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., halogens) on the phenyl ring linked to the thiazole core has been associated with enhanced biological activity. For example, para-halogen-substituted phenyl groups significantly increased anticonvulsant activity in related thiazole compounds .

- Functional Group Variations : Variations in functional groups attached to the thiazole ring can lead to substantial changes in both potency and selectivity against specific biological targets.

Summary of Biological Activities

特性

IUPAC Name |

2-(1,3-thiazol-2-yl)acetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c7-3-1-5-6-2-4-8-5/h2-4H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKSVBRTBPDFHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。